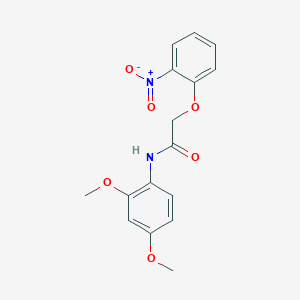

4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol" belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted interest due to their pharmacological activities and potential applications in various fields. These compounds are characterized by a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to impart different chemical properties and biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those based on the quinoline structure, typically involves regioselective reactions that allow for the introduction of different substituents on the triazole ring. One common method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives to form the triazole ring, followed by further functionalization to introduce the quinolinyl group (Behalo et al., 2017).

Scientific Research Applications

Antimicrobial Activity

A series of new analogues, including 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their antimicrobial properties. These compounds demonstrated moderate to potent antimicrobial activities, highlighting their potential as antibacterial and antifungal agents. The structure-activity relationship of these compounds has been established through spectral data, confirming their efficacy against various microbial strains. This research underscores the potential of 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008; Behalo et al., 2013).

Antitumor and Antioxidant Activities

Further research into 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives has identified compounds with promising antitumor and antioxidant activities. A regioselective synthesis approach yielded several triazole derivatives that were evaluated for their biological activities, showcasing their potential in cancer treatment and prevention strategies. These findings contribute to the expanding knowledge base on triazole derivatives as versatile molecules for therapeutic applications (Behalo, Amine, & Fouda, 2017).

Corrosion Inhibition

In addition to its biomedical applications, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been explored as a corrosion inhibitor. Studies demonstrate its effectiveness in protecting copper against corrosion in saline environments, highlighting its potential as a novel, efficient corrosion inhibitor. The mechanism of action is attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates and offering a promising solution for corrosion protection in industrial applications (Chauhan et al., 2019).

Photovoltaic Applications

Moreover, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as part of novel electrolyte systems. These systems have demonstrated good stability and efficiency, suggesting the potential of these compounds in improving the performance of DSSCs. The incorporation of triazole derivatives into photovoltaic applications represents a novel approach to enhancing solar cell technologies (Hilmi, Shoker, & Ghaddar, 2014).

properties

IUPAC Name |

4-methyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMUZUZVJLPJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)